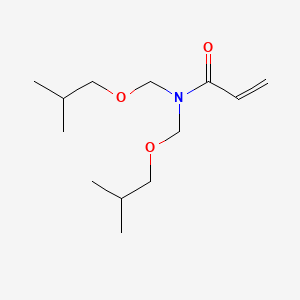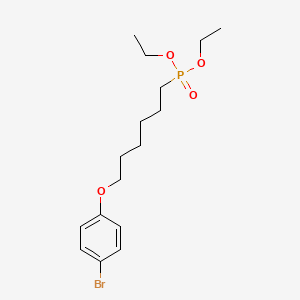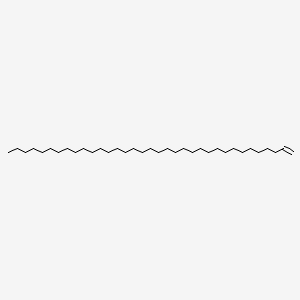
Isooctyl ((butylthioxostannyl)thio)acetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Isooctyl ((butylthioxostannyl)thio)acetate is a chemical compound with the molecular formula C14H28O2S2Sn and a molecular weight of 411.20 g/mol. This compound is known for its unique structure, which includes a butylthioxostannyl group attached to an isooctyl thioacetate moiety. It is used in various scientific research applications due to its distinctive chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of isooctyl ((butylthioxostannyl)thio)acetate typically involves the reaction of isooctyl thioacetate with butylthioxostannyl chloride under controlled conditions. The reaction is carried out in an inert atmosphere, often using a solvent such as dichloromethane or toluene. The reaction mixture is stirred at room temperature or slightly elevated temperatures to facilitate the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions. The process includes the purification of the final product through techniques such as distillation or recrystallization to ensure high purity and yield.
Analyse Des Réactions Chimiques
Types of Reactions
Isooctyl ((butylthioxostannyl)thio)acetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thioxostannyl group to a stannyl group.
Substitution: The acetate group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or alcohols can be used for substitution reactions.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Stannyl derivatives.
Substitution: Various substituted acetates depending on the nucleophile used.
Applications De Recherche Scientifique
Isooctyl ((butylthioxostannyl)thio)acetate is utilized in several scientific research fields:
Chemistry: It is used as a reagent in organic synthesis and catalysis.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Industry: It is used in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of isooctyl ((butylthioxostannyl)thio)acetate involves its interaction with specific molecular targets. The thioxostannyl group can form coordination complexes with metal ions, influencing various biochemical pathways. The acetate moiety can undergo hydrolysis, releasing active intermediates that participate in further reactions.
Comparaison Avec Des Composés Similaires
Similar Compounds
- Isooctyl ((methylthioxostannyl)thio)acetate
- Isooctyl ((ethylthioxostannyl)thio)acetate
- Isooctyl ((propylthioxostannyl)thio)acetate
Uniqueness
Isooctyl ((butylthioxostannyl)thio)acetate is unique due to its specific butylthioxostannyl group, which imparts distinct chemical reactivity and properties compared to its analogs. This uniqueness makes it valuable for specialized applications in research and industry.
Propriétés
Numéro CAS |
82554-77-6 |
|---|---|
Formule moléculaire |
C14H28O2S2Sn |
Poids moléculaire |
411.2 g/mol |
Nom IUPAC |
butyl-[2-(6-methylheptoxy)-2-oxoethyl]sulfanyl-sulfanylidenetin |
InChI |
InChI=1S/C10H20O2S.C4H9.S.Sn/c1-9(2)6-4-3-5-7-12-10(11)8-13;1-3-4-2;;/h9,13H,3-8H2,1-2H3;1,3-4H2,2H3;;/q;;;+1/p-1 |
Clé InChI |
NMVTWEGLGYAJFF-UHFFFAOYSA-M |
SMILES canonique |
CCCC[Sn](=S)SCC(=O)OCCCCCC(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![[(2R,3S,4S,5R,6R)-2-[(2R,3S,4S,5S,6S)-2-[(1R,2S)-2-[[6-amino-2-[(1S)-3-amino-1-[[(2S)-2,3-diamino-3-oxopropyl]amino]-3-oxopropyl]-5-methylpyrimidine-4-carbonyl]amino]-3-[[(2R,3S,4S)-5-[[(2S,3R)-1-[2-[4-[4-[3-[3-[[1-amino-2-(4-chlorocyclohexyl)ethylidene]amino]propyl-methylamino]propylcarbamoyl]-1,3-thiazol-2-yl]-1,3-thiazol-2-yl]ethylamino]-3-hydroxy-1-oxobutan-2-yl]amino]-3-hydroxy-4-methyl-5-oxopentan-2-yl]amino]-1-(1H-imidazol-5-yl)-3-oxopropoxy]-4,5-dihydroxy-6-(hydroxymethyl)oxan-3-yl]oxy-3,5-dihydroxy-6-(hydroxymethyl)oxan-4-yl] carbamate](/img/structure/B12648174.png)











